Vegfr2/hdac1-IN-1
Description
Significance of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR), is a key mediator of angiogenesis. nih.govnih.gov It is a receptor tyrosine kinase found primarily on the surface of endothelial cells, which line the interior of blood vessels. researchgate.net
The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to VEGFR2 triggers the receptor to dimerize and autophosphorylate, initiating a cascade of intracellular signals. nih.govnih.gov These signaling pathways are crucial for the normal physiological functions of endothelial cells. nih.govfrontiersin.org
Key cellular responses mediated by VEGFR2 signaling include:
Proliferation : VEGFR2 activation stimulates endothelial cell division, a fundamental step in the creation of new blood vessels. nih.govfrontiersin.org This is primarily mediated through the PLCγ-PKC-Raf-MEK-MAPK signaling pathway, which transmits signals to the nucleus to promote DNA synthesis. frontiersin.org
Migration : The signaling network downstream of VEGFR2, involving pathways like p38MAPK and FAK, is essential for directing endothelial cell migration, allowing them to move to sites where new vessel formation is required. nih.govresearchgate.net
Survival : VEGFR2 signaling promotes the survival of endothelial cells, protecting them from apoptosis. nih.govnih.gov This is largely regulated by the activation of the PI3K/Akt pathway. nih.govfrontiersin.org
The coordinated action of these processes—proliferation, migration, and survival—is essential for both vasculogenesis (the formation of the embryonic circulatory system) and angiogenesis in adults, such as in wound healing. nih.govnih.gov
While essential for normal physiology, the VEGF/VEGFR2 pathway is also a critical driver of pathological angiogenesis, a hallmark of cancer. nih.govfrontiersin.orgresearchgate.net Solid tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by hijacking the angiogenic process. researchgate.net
Tumors secrete high levels of VEGF, which continuously stimulates VEGFR2 on nearby endothelial cells, leading to the formation of a chaotic and leaky tumor vasculature. researchgate.netresearchgate.net This process is vital for tumor progression as it supplies oxygen and nutrients to cancer cells and provides a route for metastasis to distant organs. researchgate.net Consequently, the VEGF/VEGFR2 pathway is a major therapeutic target in oncology, and its overexpression has been linked to poor prognosis in various cancers, including gastric cancer. researchgate.netnih.gov
Significance of Histone Deacetylase 1 (HDAC1) in Epigenetic Regulation
Histone Deacetylase 1 (HDAC1) is a crucial enzyme involved in the epigenetic regulation of gene expression. genecards.orgwikipedia.org It belongs to the class I family of HDACs and is typically found within the nucleus as a catalytic component of large multiprotein corepressor complexes, such as Sin3A, NuRD, and CoREST. genecards.orgnih.govpnas.org
The primary function of HDAC1 is to remove acetyl groups from the lysine (B10760008) residues on the N-terminal tails of histone proteins. pnas.orgwikipedia.org Histone acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. oup.com This leads to a more relaxed, open chromatin structure (euchromatin) that is generally associated with active gene transcription. nih.gov
By removing these acetyl groups, HDAC1 restores the positive charge on histones, promoting a tighter binding to DNA. wikipedia.org This results in a more condensed chromatin structure (heterochromatin), which restricts the access of transcription factors and RNA polymerase to the DNA, thereby leading to transcriptional repression. wikipedia.orgnih.gov While its primary role is associated with gene silencing, studies have shown that HDAC1 can also be found at sites of active transcription, and its loss can lead to both the up- and downregulation of different genes, indicating a more complex role in transcriptional control. nih.govoup.com
The enzymatic activity of HDAC1 is not restricted to histones. A large number of non-histone proteins are also targets for deacetylation by HDACs. wikipedia.orgnih.govnih.gov These proteins are involved in a wide array of cellular functions, including gene transcription, DNA repair, and cell structure. nih.gov The acetylation status of these non-histone proteins can influence their stability, activity, subcellular localization, and interactions with other proteins. nih.gov For example, HDAC1 can deacetylate the tumor suppressor protein p53, modulating its effects on cell growth and apoptosis. wikipedia.org
HDAC1 plays a critical role in the control of cell proliferation and differentiation. wikipedia.org It is essential for regulating the expression of genes involved in cell cycle progression. nih.govnih.gov The inhibition of HDACs has been shown to cause cell cycle arrest, often by increasing the expression of cyclin-dependent kinase inhibitors like p21. northwestern.edunih.gov The absence of HDAC1 can lead to cell cycle arrest in either the G1 or G2/M phase, inhibiting cell growth. northwestern.edu
Furthermore, HDAC1 is involved in regulating apoptosis. nih.gov By deacetylating key proteins, it can modulate cell survival pathways. wikipedia.org The inhibition of HDAC activity is a well-known strategy to induce apoptosis in cancer cells, making HDAC inhibitors a class of promising anticancer drugs. northwestern.edunih.govresearchgate.net
Research Findings on Vegfr2/hdac1-IN-1
This compound, also referred to as compound 13 in some literature, has demonstrated potent dual inhibitory activity against both VEGFR2 and HDAC1. medchemexpress.com Its anti-angiogenic and apoptotic effects highlight the potential of this dual-target strategy. medchemexpress.com
| Target | IC₅₀ Value |
|---|---|
| VEGFR2 | 57.83 nM |
| HDAC1 | 9.82 nM |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological target in vitro. medchemexpress.com
Studies have shown that this compound can induce cell cycle arrest at the S and G2 phases and promote apoptosis in HeLa cells, a human cervical cancer cell line. medchemexpress.com This aligns with the known functions of both VEGFR2 and HDAC1 inhibition, suggesting a synergistic effect that disrupts tumor cell proliferation and survival.
Strategic Rationale for Dual VEGFR2 and HDAC1 Inhibition
A particularly promising dual-target strategy involves the simultaneous inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 1 (HDAC1). researchgate.netnih.gov VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govrsc.org HDACs, on the other hand, are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govmdpi.com The overexpression of HDAC1 is linked to many cancers, where it represses tumor suppressor genes. nih.govnih.gov The rationale for combining these two targets is to attack the cancer through two distinct and vital mechanisms: cutting off its blood supply (anti-angiogenesis) and reprogramming its gene expression to halt proliferation and promote cell death. researchgate.netnih.gov
Advantages of Multi-Targeted Agents in Overcoming Drug Resistance and Enhancing Efficacy
A significant challenge in cancer treatment is the development of drug resistance. keaipublishing.comresearchgate.net Tumors treated with an agent that blocks a single pathway can often adapt by activating alternative, compensatory signaling routes to survive and continue growing. nih.govkeaipublishing.com Multi-targeted agents can preemptively block these escape routes. researchgate.netresearchgate.net By inhibiting both VEGFR2 and HDAC1, a dual inhibitor can deliver a more potent blow to the cancer cell's survival machinery, potentially leading to improved therapeutic outcomes and reducing the likelihood of resistance. rsc.orgnih.gov Evidence suggests that combining VEGFR2 and HDAC inhibitors can overcome resistance and enhance antitumor efficacy. rsc.org This approach offers a more robust and efficient treatment from a single molecule compared to combination therapies involving multiple drugs, which can have complex interactions and dosing schedules. nih.govresearchgate.net
Exploration of Synergistic Molecular Mechanisms through Polypharmacology
Polypharmacology seeks to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects of inhibiting each target. mdpi.comresearchgate.net The dual inhibition of VEGFR2 and HDAC1 is a prime example of this strategy. nih.gov
VEGFR2 inhibition directly disrupts tumor angiogenesis. rsc.org Concurrently, HDAC1 inhibition can have several anticancer effects, including the re-activation of silenced tumor suppressor genes, cell cycle arrest, and the induction of apoptosis (programmed cell death). mdpi.commedchemexpress.com Furthermore, studies have shown that HDAC inhibitors can interfere with angiogenesis by decreasing the protein half-life of VEGFR-2, suggesting a direct mechanistic link and potential for synergy. nih.govresearchgate.net By targeting both the tumor's external support system (blood vessels) and its internal proliferation signals, a dual inhibitor like this compound can create a powerful, multi-pronged attack on the cancer. researchgate.netresearchgate.net
Detailed Research Findings on this compound
A novel compound, identified as this compound (also referred to as compound 13 in some studies), has been designed and synthesized as a potent dual inhibitor of VEGFR2 and HDAC1. rsc.orgmedchemexpress.com
In Vitro Enzymatic Activity
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug needed to inhibit the activity of its target enzyme by 50%. Lower IC50 values indicate greater potency. This compound has demonstrated potent inhibition against both of its intended targets.
| Target Enzyme | IC50 Value (nM) | Source |
| VEGFR2 | 57.83 | rsc.orgmedchemexpress.com |
| HDAC1 | 9.82 | rsc.orgmedchemexpress.com |
These results confirm that this compound is a highly effective inhibitor of both VEGFR2 and HDAC1 at the enzymatic level. rsc.orgmedchemexpress.com
Antiproliferative Activity
The compound's ability to halt the growth of cancer cells was assessed across several human cancer cell lines. The GI50 (Growth Inhibition 50%) value represents the concentration of the compound required to inhibit cell growth by 50%. The compound showed significant antiproliferative activity, particularly against endothelial cells, which is consistent with its anti-angiogenic function. rsc.org
| Cell Line | Cancer Type | GI50 Value (µM) | Source |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.05 | rsc.org |
| HeLa | Cervical Cancer | 0.12 | rsc.org |
| A549 | Lung Cancer | 0.25 | rsc.org |
| MCF-7 | Breast Cancer | 0.09 | rsc.org |
Cellular mechanism studies revealed that this compound can arrest the cell cycle and induce significant apoptosis in cancer cells. rsc.orgmedchemexpress.com Its potent effect on HUVECs demonstrates a strong anti-angiogenic effect, further validating its dual-action design. rsc.org
Structure
2D Structure
Properties
Molecular Formula |
C27H30N4O7 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
6-[6-[7-(hydroxyamino)-7-oxoheptoxy]-7-methoxyquinazolin-4-yl]oxy-N,2-dimethyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C27H30N4O7/c1-16-25(26(33)28-2)18-10-9-17(12-21(18)37-16)38-27-19-13-23(22(35-3)14-20(19)29-15-30-27)36-11-7-5-4-6-8-24(32)31-34/h9-10,12-15,34H,4-8,11H2,1-3H3,(H,28,33)(H,31,32) |
InChI Key |
MQCKWGOUUCDJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OCCCCCCC(=O)NO)OC)C(=O)NC |
Origin of Product |
United States |
Molecular Design and Structure Activity Relationship Sar of Vegfr2/hdac1 in 1 Analogs
Rational Design Principles and Pharmacophore Hybridization Strategies
The development of dual VEGFR2/HDAC1 inhibitors, such as the analogs of VEGFR2/HDAC1-IN-1, is rooted in the strategic merger of key pharmacophoric elements from known inhibitors of each target. researchgate.nettandfonline.comresearchgate.net This approach, known as pharmacophore hybridization, aims to create a single molecule capable of effectively interacting with the distinct binding sites of both a protein kinase (VEGFR2) and a metalloenzyme (HDAC1). acs.orgnih.gov
The fundamental structure of most HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues at the entrance of the active site. researchgate.netnih.gov In the design of dual inhibitors, the cap group of an HDAC inhibitor is often replaced by a known VEGFR2 inhibitor scaffold. acs.orgnih.gov For instance, established VEGFR2 inhibitors like pazopanib (B1684535), fruquintinib, and vandetanib (B581) have served as the starting point or the "cap" group in the design of these hybrid molecules. acs.orgresearchgate.netrsc.org
The rationale behind this strategy is that the VEGFR2 inhibitor portion of the hybrid molecule will bind to the ATP-binding pocket of the VEGFR2 kinase, while the linker and ZBG will orient themselves to inhibit HDAC1. rsc.orgnih.gov The linker's length and flexibility are critical for allowing the molecule to adopt a conformation that permits simultaneous or effective binding to both targets. acs.orgnih.gov Commonly used ZBGs include hydroxamic acid and ortho-aminoanilide, which are known to effectively chelate the zinc ion in the HDAC active site. acs.orgacs.org This modular design allows for systematic modifications to optimize the dual inhibitory activity. researchgate.netnih.gov
Impact of Structural Modifications on Dual Inhibitory Potency
The potency of this compound analogs is highly sensitive to structural modifications in the linker, cap group, and zinc-binding group. Structure-activity relationship (SAR) studies have provided valuable insights into how these changes influence the dual inhibitory profile.
Linker Modifications: The length and nature of the linker connecting the VEGFR2-binding moiety and the ZBG play a crucial role in HDAC1 inhibition. acs.orgnih.gov Studies on pazopanib-based hybrids revealed that flexible aliphatic chains are generally preferred over rigid phenyl linkers for HDAC1 inhibitory activity. nih.gov Specifically, a six-carbon aliphatic chain was found to be optimal for HDAC1 inhibition. nih.gov The linker's composition has a less predictable effect on VEGFR2 inhibition, suggesting its primary role is to correctly position the ZBG within the HDAC active site. rsc.org
Cap Group Modifications: Modifications to the "cap" group, which is the VEGFR2-binding part of the molecule, directly impact VEGFR2 inhibitory potency. For hybrids built from a 4-anilinoquinazoline (B1210976) scaffold, the type and position of halogen substitutions on the N-phenyl ring are critical for VEGFR2 inhibition. acs.org For example, a 2-bromo substitution on the phenyl ring resulted in a significant increase in inhibitory activity against both VEGFR2 and HDACs. acs.org Similarly, in fruquintinib-based analogs, increasing the bulk of the substituent at a specific position on the benzofuran (B130515) ring was found to be detrimental to VEGFR2 inhibitory activity. rsc.org
Zinc-Binding Group (ZBG) Modifications: The choice of ZBG significantly affects HDAC inhibitory potency. Hydroxamic acid is a potent ZBG and is incorporated into many dual inhibitors, leading to strong pan-HDAC inhibition similar to the approved drug SAHA (vorinostat). acs.orgacs.org Alternatively, using an ortho-aminoanilide as the ZBG can confer more selective class I HDAC inhibition, akin to the clinical inhibitor MS-275. acs.org For instance, in a series of pazopanib-based dual inhibitors, the hydroxamic acid-containing compound 13f and the ortho-aminoanilide-containing compound 6d both demonstrated potent dual inhibitory activities. acs.org
The following tables present a summary of the inhibitory activities of selected VEGFR2/HDAC1 dual inhibitors, illustrating the impact of these structural modifications.
| Compound | Linker Modification | Cap Group Modification | ZBG | VEGFR2 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) |
| 6l | 6-carbon chain | 4-anilinoquinazoline | Hydroxamic acid | 84 | 2.8 |
| 13 | 6-carbon chain | Fruquintinib-based | Hydroxamic acid | 57.83 | 9.82 |
| 19 | 6-carbon chain | Vandetanib-based | Hydroxamic acid | 74 | 2.2 |
| 6d | Not specified | Pazopanib-based | ortho-aminoanilide | Potent (data not specified) | Potent (data not specified) |
| 13f | Not specified | Pazopanib-based | Hydroxamic acid | Potent (data not specified) | Potent (data not specified) |
This table is for illustrative purposes and includes data from various studies on dual VEGFR2/HDAC inhibitors to show general trends. researchgate.netrsc.orgacs.orgmdpi.com
Computational Modeling and Molecular Docking Studies in Inhibitor Development
Computational modeling and molecular docking are indispensable tools in the rational design and optimization of VEGFR2/HDAC1 dual inhibitors. frontiersin.orgmathnet.runih.gov These in silico methods provide crucial insights into the putative binding modes of the hybrid molecules within the active sites of their respective targets, helping to explain observed SAR and guide further structural modifications. rsc.orgjst.go.jp
Molecular docking simulations are used to predict how a ligand will bind to a protein's binding site. For dual VEGFR2/HDAC1 inhibitors, docking studies are performed for both target enzymes. In the case of VEGFR2, the inhibitor is typically docked into the ATP-binding pocket of the kinase domain. rsc.orgjst.go.jp These studies have shown that the VEGFR2-binding moiety of the hybrid, such as a quinazoline (B50416) or quinoline (B57606) scaffold, forms key hydrogen bonds with hinge region residues like Cys919. rsc.orgjst.go.jp
For HDAC1, the inhibitor is docked into the active site channel. The ZBG, typically a hydroxamic acid, is shown to chelate the catalytic zinc ion, while the linker occupies the hydrophobic channel, and the cap group (the VEGFR2 inhibitor part) interacts with residues at the rim of the active site. rsc.orgnih.gov
For example, docking studies of a fruquintinib-based dual inhibitor, compound 13 , revealed that the quinazoline ring formed two hydrogen bonds with Cys919 and Thr916 in the VEGFR2 hinge region, and the N,2-dimethyl-6-(quinazolin-4-yloxy)benzofuran-3-carboxamide moiety occupied the ATP-binding pocket. rsc.org The same compound's docking into HDAC1 showed the hydroxamic acid group coordinating with the zinc ion. rsc.org These computational results supported the initial design strategy and the observed potent inhibitory activities. rsc.org
Enzymatic and Biochemical Characterization of Vegfr2/hdac1 in 1
Inhibitory Activity Against VEGFR2 Kinase (IC50 Values)
VEGFR2/HDAC1-IN-1 demonstrates potent inhibitory activity against VEGFR2 kinase. The half-maximal inhibitory concentration (IC50) value for VEGFR2 has been reported to be 57.83 nM . medchemexpress.comrsc.org This indicates a strong potential to disrupt the signaling pathway crucial for angiogenesis, a process vital for tumor growth and metastasis. rsc.orgelifesciences.org The inhibition of VEGFR2 is a key strategy in anti-angiogenic therapy. acs.orgelifesciences.org
Inhibitory Activity Against HDAC1 Deacetylase (IC50 Values)
In addition to its effects on VEGFR2, this compound is a potent inhibitor of HDAC1. The reported IC50 value for HDAC1 is 9.82 nM . medchemexpress.comrsc.org HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. medchemexpress.comnih.gov The inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. rsc.orgfrontiersin.org
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (nM) |
| VEGFR2 Kinase | 57.83 medchemexpress.comrsc.org |
| HDAC1 Deacetylase | 9.82 medchemexpress.comrsc.org |
Assessment of Inhibitor Selectivity Across HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC6, HDAC8)
The selectivity of a dual inhibitor across different isoforms of its target enzymes is a critical aspect of its biochemical profile. While primarily identified as a VEGFR2/HDAC1 inhibitor, the broader selectivity profile across other HDAC isoforms provides insight into its potential effects and mechanism of action.
Research on similar dual inhibitors has highlighted the importance of isoform selectivity. For instance, some compounds have been designed to exhibit pan-HDAC inhibition, similar to suberoylanilide hydroxamic acid (SAHA), while others are more selective for class I HDACs (HDAC1, HDAC2, HDAC3), akin to MS-275. nih.gov Class I HDACs are typically located in the nucleus and are involved in cell proliferation and survival. nih.govnih.gov Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) can shuttle between the nucleus and cytoplasm and have more tissue-specific roles. nih.govmdpi.com HDAC6, a class IIb HDAC, is primarily cytoplasmic and involved in protein degradation and cell motility. nih.gov
Cellular and Molecular Mechanisms of Action of Vegfr2/hdac1 in 1
Modulation of VEGFR2 Signaling Pathways
VEGFR2/HDAC1-IN-1 exerts its effects on the VEGFR2 signaling cascade at multiple levels, from receptor activation to downstream effector pathways.
VEGF-A binding to the extracellular domain of VEGFR2 triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within its cytoplasmic domain. wikipathways.orgnih.gov This autophosphorylation is a critical step in the activation of the receptor's intrinsic kinase activity and the initiation of downstream signaling. wikipathways.orgnih.gov Key phosphorylation sites include Y1054 and Y1059 in the kinase domain, which stabilize the active conformation of the receptor, and Y1175 and Y1214 in the C-terminal tail, which serve as docking sites for various signaling proteins. nih.govsmw.ch
This compound, as a VEGFR2 inhibitor, is designed to interfere with this initial activation step. By binding to the ATP-binding pocket of the VEGFR2 kinase domain, it prevents the autophosphorylation necessary for full receptor activation. A related dual inhibitor, FLT3/VEGFR2-IN-1, has been shown to inhibit the phosphorylation of VEGFR2. medchemexpress.commedchemexpress.com This inhibition of phosphorylation effectively blocks the propagation of signals downstream of the receptor.
The activation of VEGFR2 initiates a complex network of intracellular signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and permeability. frontiersin.org this compound's inhibition of VEGFR2 phosphorylation leads to the suppression of these key downstream cascades.
PI3K-AKT-mTOR Pathway: Upon phosphorylation, VEGFR2 recruits and activates phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase AKT. wikipathways.orgnih.gov The AKT pathway promotes cell survival by inhibiting apoptotic proteins and regulates cell proliferation and permeability, partly through the activation of the mammalian target of rapamycin (B549165) (mTOR). wikipathways.orgnih.gov The PI3K/AKT/mTOR pathway is a critical mediator of the pro-angiogenic effects of VEGF. frontiersin.org Inhibition of VEGFR2 by compounds like this compound is expected to block the activation of this survival and proliferation pathway. medchemexpress.com
PLCγ-PKC-MAPK/ERK Pathway: Phosphorylation of VEGFR2 at tyrosine 1175 (Y1175) creates a binding site for phospholipase C-gamma (PLCγ). nih.govfrontiersin.org Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov DAG activates protein kinase C (PKC), which then initiates the Raf-MEK-ERK (MAPK) signaling cascade, a key pathway for endothelial cell proliferation. frontiersin.orgtandfonline.com By preventing the phosphorylation of Y1175, this compound would disrupt the activation of this critical mitogenic pathway.
p38MAPK Pathway: The activation of p38 mitogen-activated protein kinase (p38MAPK) downstream of VEGFR2 is important for endothelial cell migration, a crucial component of angiogenesis. wikipathways.orgnih.gov This pathway is often activated in response to cellular stress and plays a role in actin polymerization and focal adhesion turnover. wikipathways.orgmdpi.com Inhibition of VEGFR2 phosphorylation by this compound would also abrogate the activation of the p38MAPK pathway, thereby contributing to its anti-angiogenic effects.
Table 1: Key Downstream Signaling Cascades of VEGFR2
| Pathway | Key Mediators | Primary Cellular Functions |
|---|---|---|
| PI3K-AKT-mTOR | PI3K, AKT, mTOR | Cell survival, proliferation, anti-apoptosis, permeability wikipathways.orgnih.gov |
| PLCγ-PKC-MAPK/ERK | PLCγ, PKC, Raf, MEK, ERK | Cell proliferation, DNA synthesis frontiersin.orgtandfonline.com |
| p38MAPK | p38MAPK | Cell migration, actin polymerization wikipathways.orgnih.gov |
The cellular levels and activity of VEGFR2 are tightly regulated by its protein stability and intracellular trafficking. smw.ch Following ligand binding and activation, VEGFR2 is internalized from the cell surface. smw.ch Internalized receptors can be sorted to different endosomal compartments for either degradation in lysosomes or recycling back to the cell surface. biorxiv.orgplos.org This trafficking determines the duration and location of VEGFR2 signaling. nih.gov
Heat shock protein 90 (HSP90) plays a crucial role in maintaining the stability of VEGFR2. nih.gov Inhibition of HSP90 leads to the degradation of VEGFR2. nih.gov While the direct effect of this compound on VEGFR2 stability and trafficking has not been explicitly detailed, its role as an HDAC inhibitor could have indirect effects. HDACs, including HDAC1, can influence the expression and function of proteins involved in trafficking and protein stability. nih.gov For instance, some reports indicate that HDAC inhibitors can lead to the acetylation and subsequent degradation of client proteins of HSP90.
Post-translational modifications other than phosphorylation, such as acetylation and glycosylation, also play a significant role in regulating VEGFR2 function.
Acetylation: VEGFR2 can be acetylated on several lysine (B10760008) residues. researchgate.net This acetylation, promoted by acetyltransferases like p300, can enhance VEGF-induced VEGFR2 phosphorylation and subsequent downstream signaling. researchgate.netnih.gov Conversely, HDACs, including HDAC5, can deacetylate VEGFR2, which has been shown to inhibit its activity. viamedica.pl As a dual inhibitor, this compound's HDAC1 inhibitory activity would be expected to increase the acetylation status of VEGFR2, potentially counteracting its direct inhibitory effect on VEGFR2 phosphorylation. However, the net effect would depend on the relative potencies of the compound against each target and the cellular context.
Glycosylation: VEGFR2 is a heavily N-glycosylated receptor tyrosine kinase. bu.edu The specific glycan structures on VEGFR2 can influence its activation. For example, N-linked glycans at the Asn-247 site, when capped with sialic acid, can hinder ligand-mediated receptor activation. nih.gov The interplay between this compound and the glycosylation status of VEGFR2 is not yet established.
Modulation of HDAC1-Mediated Biological Processes
HDAC1 is a key epigenetic regulator that removes acetyl groups from lysine residues on both histone and non-histone proteins. uniprot.org Its activity is generally associated with transcriptional repression. uniprot.org
By inhibiting the enzymatic activity of HDAC1, this compound is expected to lead to an increase in the acetylation of histone proteins. medchemexpress.com Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more relaxed chromatin structure, making it more accessible to transcription factors and promoting gene expression. frontiersin.orgmdpi.com
The inhibition of HDAC1 can thus lead to a global increase in histone acetylation. This can also have gene-specific effects. For example, HDAC1 is known to be recruited to the promoters of certain pro-angiogenic genes, such as interleukin-8 (IL-8) and VEGF itself, where it contributes to their repression. nih.gov Inhibition of HDAC1 could therefore lead to the hyperacetylation of histones at these specific gene promoters, potentially leading to their increased expression. This highlights the complexity of using dual inhibitors, as the effects on one target may have opposing consequences to the other.
Impact on Deacetylation of Non-Histone Protein Targets (e.g., transcription factors)
Histone deacetylases (HDACs), including HDAC1, are now understood to have a broader range of substrates than just histones. medchemexpress.com These enzymes, also known as lysine deacetylases (KDAC), remove acetyl groups from lysine residues on various non-histone proteins, thereby modulating their function. medchemexpress.com This includes a number of transcription factors that are critical for cell growth, survival, and differentiation. nih.gov
The activity of transcription factors such as p53, NF-κB, and SP1/SP3 is regulated by their acetylation status. nih.govuniprot.org For instance, HDAC1 can deacetylate the p53 tumor suppressor protein, which impairs its function. medchemexpress.comnih.gov Under conditions of cellular stress, p53 becomes acetylated, which activates the transcription of genes involved in cell differentiation. medchemexpress.com By inhibiting HDAC1, compounds like this compound can lead to the hyperacetylation of these non-histone protein targets. This can, in turn, influence a wide array of cellular processes that are often dysregulated in cancer. nih.gov
Interference with Protein Complex Formation Involving HDAC1
HDAC1 rarely functions in isolation; instead, it is a key component of several large multi-protein complexes that are crucial for transcriptional regulation. uniprot.orgmdpi.com These complexes, such as Sin3, NuRD (Nucleosome remodeling and deacetylase), and CoREST (Corepressor of RE1 silencing transcription factor), are recruited to specific gene promoters to mediate their effects. mdpi.commdpi.com The catalytic activity of HDAC1 is often dependent on its association with these protein complexes. nih.gov
HDAC1 and the closely related HDAC2 often form a heterodimer that serves as the catalytic core of these repressor complexes. mdpi.com The inhibition of HDAC1 by compounds like this compound can disrupt the integrity and function of these complexes. This interference can prevent the recruitment of these repressive complexes to the promoters of target genes, thereby altering gene expression patterns. For example, in endothelial cells, HDAC1 is recruited to the promoters of pro-angiogenic cytokines like interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) to suppress their transcription. nih.gov Inhibition of HDAC1 activity could therefore lead to the expression of these genes.
Integrated Cellular Responses to Dual Inhibition
The simultaneous inhibition of VEGFR2 and HDAC1 by this compound triggers a coordinated set of cellular responses that are detrimental to cancer cell survival and proliferation. These integrated responses highlight the synergistic potential of targeting two key pathways involved in tumorigenesis.
Induction of Cell Cycle Arrest (e.g., S and G2 phases)
A key outcome of treatment with this compound is the induction of cell cycle arrest, a state where cells are prevented from proceeding through the cell cycle and dividing. medchemexpress.comrsc.org Studies have shown that this compound can arrest cancer cells in the S and G2 phases of the cell cycle. medchemexpress.comrsc.org For instance, in HeLa cells, treatment with the compound led to a dose-dependent increase in the proportion of cells in the S and G2 phases. rsc.org
The inhibition of HDACs is a known mechanism for inducing cell cycle arrest. frontiersin.orgnih.gov HDACs play a critical role in regulating the expression of key cell cycle proteins. frontiersin.org For example, HDAC1 and HDAC2 can repress the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. frontiersin.orgfrontiersin.org By inhibiting HDACs, compounds like this compound can lead to the upregulation of these inhibitors, which in turn block the activity of CDKs and halt cell cycle progression. frontiersin.orgnih.gov Specifically, HDAC1 has been implicated in both the G1/S and G2/M transitions. frontiersin.org
| Cell Line | Compound Concentration | Effect on Cell Cycle | Reference |
| HeLa | 0.75 µM, 1.5 µM, 3 µM | Dose-dependent increase in S and G2 phase fractions | rsc.org |
Promotion of Apoptosis and Programmed Cell Death Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. medchemexpress.comrsc.org Apoptosis is a crucial process for removing damaged or unwanted cells and its dysregulation is a hallmark of cancer. mdpi.comnih.gov The induction of apoptosis by this dual inhibitor is a key mechanism behind its anti-cancer activity. medchemexpress.commedchemexpress.com
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of initiator caspase-8. mdpi.com The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which activates initiator caspase-9. mdpi.comnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell. mdpi.com HDAC inhibitors have been shown to modulate the expression of both pro- and anti-apoptotic proteins, tipping the balance towards cell death. nih.gov For example, some HDAC inhibitors can down-regulate the expression of anti-apoptotic proteins and sensitize cancer cells to apoptosis-inducing signals. nih.gov
| Cell Line | Treatment Duration | Effect on Apoptosis | Reference |
| HeLa | 48 hours | Significant induction of apoptosis | rsc.org |
Inhibition of Cellular Proliferation
A direct consequence of cell cycle arrest and apoptosis induction is the inhibition of cellular proliferation. targetmol.com this compound has demonstrated significant antiproliferative activity against a range of cancer cell lines. rsc.org This broad activity suggests that the dual-targeting strategy is effective across different cancer types.
The inhibition of VEGFR2 contributes to the anti-proliferative effects by cutting off the signaling that promotes the growth and survival of tumor cells. mdpi.com Simultaneously, the inhibition of HDACs further halts proliferation by inducing cell cycle arrest and apoptosis, as previously discussed. frontiersin.orgnih.gov
| Cell Line | IC50 Value (µM) | Reference |
| MCF-7 | 17.86 | rsc.org |
| A549 | 4.59 | rsc.org |
| HeLa | 1.49 | rsc.org |
| HUVEC | 3.43 | rsc.org |
Anti-Angiogenic Effects in Endothelial Cells (e.g., inhibition of tube formation)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comoncotarget.com Tumors require a blood supply to receive nutrients and oxygen and to remove waste products. The VEGF/VEGFR2 signaling pathway is a key regulator of angiogenesis. mdpi.comoncotarget.commdpi.com By inhibiting VEGFR2, this compound directly targets this crucial process. medchemexpress.comrsc.org
In endothelial cells, the inhibition of VEGFR2 by this compound leads to a significant reduction in their ability to form capillary-like structures, a process known as tube formation. rsc.org This is a key step in angiogenesis. mdpi.com The anti-angiogenic effects of this compound have been demonstrated in human umbilical vein endothelial cells (HUVECs). rsc.org Furthermore, HDACs themselves have been implicated in the regulation of angiogenesis. ashpublications.org For instance, HDAC1 can be recruited to the promoters of pro-angiogenic factors to repress their expression. nih.gov Therefore, the dual inhibition of both VEGFR2 and HDAC1 provides a powerful approach to block tumor-induced angiogenesis.
| Cell Type | Effect | Reference |
| HUVECs | Significant inhibition of tube formation | rsc.org |
Preclinical Biological Efficacy in Disease Models
Efficacy in In Vitro Cell Line Models
In controlled laboratory settings, Vegfr2/hdac1-IN-1 has been shown to exert potent biological effects on various cell lines, highlighting its antiproliferative and anti-angiogenic properties.
Antiproliferative Activity in Various Cancer Cell Lines
This compound, also referred to as compound 13 in some studies, has exhibited notable antiproliferative activity across a range of human cancer cell lines. rsc.org This indicates its potential to halt the growth and spread of different types of tumors. The compound's effectiveness is typically measured by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Studies have demonstrated its activity against:
MCF-7 (human breast cancer cell line): The compound displayed antiproliferative effects with an IC50 value of 17.86 μM. rsc.org
A549 (human lung cancer cell line): An IC50 value of 4.59 μM was observed. rsc.org
HeLa (human cervical cancer cell line): The compound showed significant activity with an IC50 value of 1.49 μM. rsc.org
HepG2 (human liver cancer cell line): Research has indicated its activity against this cell line. mdpi.com
MDA-MB-231 (human breast cancer cell line): The compound has shown efficacy against this triple-negative breast cancer cell line. mdpi.commedchemexpress.com
MV4-11 and MOLM-13 (human acute myeloid leukemia cell lines): These leukemia cell lines have also been identified as being sensitive to the inhibitory effects of compounds targeting similar pathways. imrpress.comnih.govmdpi.com
| Cancer Cell Line | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 17.86 | rsc.org |
| A549 | Lung Cancer | 4.59 | rsc.org |
| HeLa | Cervical Cancer | 1.49 | rsc.org |
| HepG2 | Liver Cancer | Data not specified | mdpi.com |
| MDA-MB-231 | Breast Cancer | Data not specified | mdpi.commedchemexpress.com |
| MV4-11 | Acute Myeloid Leukemia | Data not specified | imrpress.comnih.govmdpi.com |
| MOLM-13 | Acute Myeloid Leukemia | Data not specified | imrpress.commdpi.com |
Anti-Angiogenic Effects in Endothelial Cell Cultures
A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. This compound has demonstrated significant anti-angiogenic properties by targeting Human Umbilical Vein Endothelial Cells (HUVECs). rsc.orgnih.gov
In vitro assays revealed that the compound effectively inhibits the proliferation of HUVECs, with a reported IC50 value of 3.44 μM. rsc.org Furthermore, tube formation assays, which mimic the formation of capillary-like structures, have shown that this compound significantly disrupts this process, a key step in angiogenesis. rsc.orgnih.gov This inhibition of endothelial cell function underscores the compound's potential to cut off the blood supply that tumors need to grow.
Efficacy in In Vivo Non-Human Models
Following promising in vitro results, the efficacy of this compound has been evaluated in living animal models, providing a more comprehensive understanding of its therapeutic potential.
Antitumor Activity in Murine Xenograft Models
Murine xenograft models, where human cancer cells are implanted into mice, are a standard for assessing the in vivo antitumor activity of new compounds. While specific data for this compound is emerging, related dual inhibitors have shown significant tumor growth inhibition in such models. oncotarget.comspandidos-publications.comresearchgate.net For instance, CDK9/HDAC1/HDAC3-IN-1 has been shown to inhibit tumor growth in a murine MDA-MB-231 xenograft model. medchemexpress.com These studies provide a strong rationale for the expected in vivo efficacy of this compound in suppressing tumor progression.
Assessment of Anti-Angiogenic Potency in Animal Models
The anti-angiogenic capabilities of this compound observed in cell cultures have been further substantiated in animal models. Two key assays used for this assessment are the rat thoracic aorta ring assay and the Matrigel plug assay.
Rat Thoracic Aorta Ring Assays: This ex vivo model involves culturing rings of rat aorta, from which new microvessels sprout. Compounds with anti-angiogenic properties can inhibit this sprouting. Studies on similar dual inhibitors have demonstrated significant anti-angiogenic potency in this assay. nih.govnih.gov
Matrigel Plug Assays: In this in vivo model, a gel-like substance called Matrigel, mixed with pro-angiogenic factors, is injected under the skin of mice. This induces the formation of new blood vessels into the plug. The efficacy of anti-angiogenic compounds is measured by their ability to reduce this neovascularization. ashpublications.orgvascularcell.comoncotarget.com Related HDAC and VEGFR inhibitors have shown positive results in this assay. nih.gov
Modulation of Specific Disease Pathologies in Preclinical Animal Models
Beyond cancer, the pathways targeted by this compound are implicated in other diseases characterized by abnormal angiogenesis. One such condition is Polycystic Ovary Syndrome (PCOS), where abnormal ovarian angiogenesis is a common feature. viamedica.plresearchgate.net
In mouse models of PCOS induced by dehydroepiandrosterone (B1670201) (DHEA), research has explored the role of HDACs in ovarian angiogenesis. viamedica.plviamedica.pl Studies have shown that inhibiting certain HDACs can suppress the excessive angiogenesis in the ovaries of these mice. viamedica.plviamedica.pl Specifically, the inhibition of the HIF-1α/VEGFA/VEGFR2 signaling pathway, partly through inhibiting VEGFR2 acetylation, has been identified as a key mechanism. viamedica.plresearchgate.netviamedica.pl This suggests that a dual inhibitor like this compound could have therapeutic potential in modulating the pathological angiogenesis associated with PCOS. Research has shown that HDAC1 is involved in the molecular etiology of PCOS. nih.govresearchgate.net
Advanced Methodological Approaches for Research and Characterization
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in determining the potency and selectivity of inhibitors like Vegfr2/hdac1-IN-1. These assays directly measure the compound's ability to interfere with the catalytic activity of its target enzymes, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 1 (HDAC1).
Kinase Assays: The inhibitory effect of compounds on VEGFR2, a receptor tyrosine kinase, is often evaluated through kinase inhibition assays. tandfonline.com These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. A reduction in phosphorylation in the presence of the inhibitor indicates its potency, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, novel dual inhibitors targeting both VEGFR2 and HDACs have been developed and evaluated for their enzymatic inhibitory activities. mdpi.com Some of these compounds have shown potent inhibition of VEGFR2 in the nanomolar range. mdpi.com
Deacetylase Assays: The activity of this compound against HDAC enzymes is quantified using deacetylase assays. These assays utilize a substrate, often a fluorescently labeled peptide, that is deacetylated by the HDAC enzyme. The removal of the acetyl group allows a developing reagent to act on the substrate, producing a fluorescent signal that is proportional to the enzyme's activity. The presence of an inhibitor reduces this signal. Studies on dual VEGFR/HDAC inhibitors have demonstrated significant inhibition of various HDAC isoforms, including HDAC1. mdpi.comnih.gov For example, a compound designed by combining pharmacophores of a VEGFR inhibitor and an HDAC inhibitor was found to be a potent inhibitor of HDAC1. mdpi.com
Cell-Based Functional Assays
To understand the physiological consequences of enzyme inhibition by this compound, researchers employ a variety of cell-based functional assays. These assays provide insights into the compound's effects on cellular processes critical for cancer progression.
Cell Viability and Proliferation: The impact of this compound on cancer cell survival and growth is assessed using cell viability and proliferation assays. Assays like the MTT assay measure the metabolic activity of cells, which correlates with the number of viable cells. ashpublications.org Studies on dual VEGFR2 and HDAC inhibitors have demonstrated potent antiproliferative activities against various cancer cell lines. nih.gov For example, some dual inhibitors have shown strong anti-proliferative activity against human breast cancer cell lines. mdpi.com
Apoptosis: The ability of this compound to induce programmed cell death, or apoptosis, is a key indicator of its anticancer potential. Apoptosis can be detected and quantified using methods like fluorescence-activated cell sorting (FACS) analysis with annexin (B1180172) V and propidium (B1200493) iodide staining. mdpi.com HDAC inhibitors have been shown to induce apoptosis in various cancer cells. psu.eduwaocp.org The combination of VEGFR and HDAC inhibition is expected to enhance tumor growth inhibition and apoptosis. tandfonline.com
Cell Cycle Analysis: this compound can influence the cell cycle, potentially causing arrest at specific phases and thereby inhibiting cell division. This is analyzed by flow cytometry of cells stained with a DNA-binding dye like propidium iodide. HDAC inhibitors are known to cause cell-cycle arrest at the G1 or G2/M phase. psu.edu
Angiogenesis Assays
Given that VEGFR2 is a primary mediator of angiogenesis, assays that model this process are crucial for evaluating inhibitors like this compound.
In Vitro Tube Formation: The tube formation assay is a widely used in vitro model for angiogenesis. promocell.com In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are plated on a basement membrane-like substrate called Matrigel. researchgate.net In response to pro-angiogenic stimuli, the cells form capillary-like structures, or tubes. The inhibitory effect of a compound is quantified by measuring the reduction in the number and length of these tubes. researchgate.net Dual HDAC and VEGFR inhibitors have demonstrated significant antiangiogenic potencies in HUVEC tube formation assays. nih.gov
Molecular Biology Techniques for Target Engagement and Pathway Analysis
To confirm that this compound interacts with its intended targets within the cell and to understand its impact on downstream signaling pathways, various molecular biology techniques are employed.
Western Blotting: Western blotting is a key technique used to detect and quantify the expression levels of specific proteins. bpsbioscience.com In the context of this compound research, it is used to assess the phosphorylation status of VEGFR2 and its downstream signaling proteins, such as AKT and ERK, to confirm inhibition of the signaling cascade. nih.gov It is also used to measure the acetylation levels of histones and other proteins like tubulin, which are substrates of HDACs, to verify the compound's HDAC inhibitory activity in cells. bpsbioscience.com Intracellular target engagement of dual HDAC and VEGFR inhibitors has been confirmed by western blot analysis. nih.gov
RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes. nih.gov This technique can be used to analyze the effect of this compound on the transcription of genes involved in angiogenesis, cell cycle regulation, and apoptosis. For example, RT-qPCR can be used to measure the mRNA levels of VEGFR2 and genes regulated by HDACs. researchgate.netscientificarchives.com
Protein-Protein Interaction Studies
Understanding how this compound might affect the interactions between its target proteins and other cellular components is crucial for a complete mechanistic picture.
Immunoprecipitation and Co-Immunoprecipitation: Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are powerful techniques used to study protein-protein interactions. ucl.ac.uk IP can be used to isolate VEGFR2 or HDAC1 from cell lysates to study post-translational modifications like acetylation. researchgate.net Co-IP can be used to determine if this compound affects the binding of VEGFR2 to its signaling partners or the formation of HDAC1-containing protein complexes. ucl.ac.ukualberta.ca For instance, Co-IP has been used to show the interaction between VEGFR2 and other proteins in response to VEGF stimulation. researchgate.net
Genetic Manipulation for Target Validation
To confirm that the observed cellular effects of this compound are indeed due to the inhibition of VEGFR2 and HDAC1, genetic manipulation techniques are employed to specifically reduce the expression of these target proteins.
siRNA-mediated gene knockdown: Small interfering RNA (siRNA) can be used to specifically silence the expression of target genes like VEGFR2 and HDAC1. scbt.com By comparing the cellular effects of the compound to the effects of knocking down the target genes, researchers can validate that the compound's activity is on-target. ashpublications.org For example, siRNA-mediated knockdown of VEGFR2 has been shown to inhibit endothelial cell migration. nih.gov Similarly, knockdown of HDAC1 has been shown to inhibit cell proliferation and induce apoptosis. psu.edu Studies have also used siRNA to investigate the role of specific HDAC isoforms in regulating VEGFR2 expression. researchgate.net
Computational Chemistry and Molecular Dynamics Simulations
Computational approaches play a significant role in the design and understanding of inhibitors like this compound.
Computational Chemistry and Molecular Docking: These methods are used to predict how a compound will bind to its target protein at the atomic level. nih.gov By creating a three-dimensional model of the protein's binding site, researchers can virtually screen and design molecules that are likely to have high affinity and specificity. researchgate.netfrontiersin.org Molecular docking studies have been instrumental in the rational design of dual VEGFR2 and HDAC inhibitors. mdpi.com
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic view of the interaction between the inhibitor and its target protein over time. frontiersin.org These simulations can help to understand the stability of the inhibitor-protein complex and the conformational changes that occur upon binding, offering deeper insights into the mechanism of inhibition. researchgate.netfrontiersin.org MD simulations have been used to study the binding of inhibitors to both VEGFR2 and HDACs. researchgate.netnih.gov
Perspectives and Future Directions in Vegfr2/hdac1 in 1 Research
Further Elucidation of Isoform-Specific Mechanisms and Selective Inhibitor Development
A critical avenue for future research lies in understanding the isoform-specific mechanisms of dual VEGFR2/HDAC inhibitors. While HDAC1 is a primary target, the activity of these compounds against other HDAC isoforms can significantly influence their biological effects and toxicity profiles. Histone deacetylases are a family of enzymes classified into four main classes, with Class I (HDAC1, 2, 3, and 8) being primarily nuclear and key regulators of gene expression. nih.govmdpi.com
The development of isoform-selective HDAC inhibitors is a key strategy to reduce toxicity and potentially overcome drug resistance. acs.org For instance, some dual inhibitors show selectivity for Class I HDACs over other classes. mdpi.com Research has shown that fusing the VEGFR inhibitor pazopanib (B1684535) with the Class I selective HDAC inhibitor entinostat (B1683978) results in a hybrid molecule with a distinct HDAC inhibition profile. mdpi.com
Future efforts should focus on designing analogs of Vegfr2/hdac1-IN-1 with tailored selectivity. By modifying the zinc-binding group, the linker, or the surface recognition moiety of the inhibitor, it is possible to fine-tune its affinity for different HDAC isoforms. acs.orgnih.gov For example, some studies have shown that hydroxamic acid-based inhibitors tend to have a broader pan-HDAC inhibitory profile, while other chemical groups can confer more selectivity. acs.org A deeper understanding of the structural basis for isoform selectivity will be crucial for developing next-generation dual inhibitors with improved therapeutic windows.
Table 1: Isoform Selectivity of Representative Dual VEGFR/HDAC Inhibitors
| Compound/Analog | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Pazopanib-Entinostat Hybrid (3) | VEGFR2 | 37 | mdpi.com |
| HDAC1 | 590 | mdpi.com | |
| HDAC2 | 910 | mdpi.com | |
| HDAC3 | 430 | mdpi.com | |
| Quinoxaline-based Hybrid (19) | VEGFR2 | 74 | nih.gov |
| Total HDAC | 2.2 | nih.gov | |
| HDAC1 | Data not available | nih.gov | |
| HDAC2 | Data not available | nih.gov | |
| HDAC6 | Data not available | nih.gov | |
| HDAC8 | Data not available | nih.gov | |
| Pazopanib-based Hydroxamic Acid (13f) | VEGFR2 | Data not available | acs.org |
| Total HDAC | Data not available | acs.org | |
| Comparable to SAHA | acs.org | ||
| Pazopanib-based Ortho-aminoanilide (6d) | VEGFR2 | Data not available | acs.org |
| Total HDAC | Data not available | acs.org | |
| Comparable to MS-275 | acs.org |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency. SAHA (vorinostat) is a pan-HDAC inhibitor, while MS-275 (entinostat) is a Class I selective HDAC inhibitor.
Investigation of Resistance Mechanisms in Preclinical Disease Models
The development of resistance to targeted therapies is a major challenge in oncology. For dual inhibitors like this compound, resistance can emerge through various mechanisms related to either the VEGFR2 or the HDAC inhibition.
Resistance to VEGFR inhibitors often involves the activation of alternative proangiogenic signaling pathways. mdpi.com Tumors may upregulate other growth factors like fibroblast growth factor (FGF) or platelet-derived growth factor (PDGF) to sustain angiogenesis. mdpi.com Additionally, the tumor microenvironment can play a role in conferring resistance. mdpi.com
Resistance to HDAC inhibitors can occur through several mechanisms, including the increased expression of drug efflux pumps like multidrug resistance protein 1 (MDR1). mdpi.com Alterations in the expression levels of HDACs themselves or their associated protein complexes can also contribute to resistance. researchgate.net Furthermore, the activation of pro-survival pathways, such as autophagy, has been observed as a protective mechanism against HDAC inhibitor-induced cell death in some cancer cells. mdpi.com
Future preclinical studies should aim to identify the specific resistance mechanisms to this compound in various cancer models. This will involve long-term treatment studies in cell lines and animal models to generate resistant clones. Molecular profiling of these resistant models will be essential to uncover the underlying genetic and epigenetic alterations. Understanding these mechanisms will be crucial for designing rational combination therapies to overcome resistance.
Exploration of Novel Combination Strategies with Other Preclinical Therapeutic Agents
The design of dual-target inhibitors is inherently a combination strategy, aiming to achieve synergistic effects and overcome the limitations of single-agent therapies. acs.org However, there is significant potential in exploring combinations of this compound with other preclinical therapeutic agents to further enhance its anticancer activity.
Promising combination strategies include pairing with immunotherapy. HDAC inhibitors have been shown to modulate the tumor microenvironment by increasing the expression of MHC class I and II molecules on cancer cells, making them more visible to the immune system. onkuretherapeutics.com A clinical trial combining a PD-1 antibody, an HDAC inhibitor, and an anti-VEGF antibody has shown promise in colorectal cancer. researchgate.net This provides a strong rationale for exploring the combination of this compound with immune checkpoint inhibitors.
Another avenue is the combination with other targeted therapies. For instance, combining with inhibitors of the PI3K/AKT/mTOR pathway could be beneficial, as this pathway is often dysregulated in cancer and can contribute to resistance to other therapies. mdpi.com Similarly, combination with DNA damaging agents or PARP inhibitors could be synergistic, as HDAC inhibitors can affect DNA repair processes. mdpi.com Preclinical studies are needed to evaluate the efficacy and potential toxicities of these novel combination strategies.
Expansion of Preclinical Application to Other Pathological Conditions Beyond Cancer
While the primary focus of dual VEGFR2/HDAC inhibitors has been on cancer, their mechanism of action suggests potential applications in other diseases where angiogenesis and epigenetic dysregulation play a role.
HDACs are implicated in a variety of non-cancerous conditions, including neurodegenerative diseases, metabolic disorders, cardiovascular disease, and viral infections. unibo.it For example, in the context of cardiovascular disease, HDAC1 plays a role in regulating angiogenesis and endothelial function. nih.gov The anti-angiogenic properties of VEGFR2 inhibition combined with the broader effects of HDAC inhibition could be beneficial in conditions characterized by pathological angiogenesis, such as certain ocular diseases.
The role of VEGF is also not limited to cancer, as it is a key player in physiological and pathological angiogenesis in various contexts. Therefore, preclinical studies are warranted to explore the therapeutic potential of this compound in these non-oncologic indications. Such studies would initially involve in vitro models of these diseases, followed by relevant animal models to assess efficacy and safety.
Optimization of Compound Analogs for Enhanced Preclinical Efficacy and Selectivity
The continuous optimization of lead compounds is a cornerstone of drug discovery. For this compound, the goal is to develop analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process.
The development of pazopanib-based and quinazoline-based dual inhibitors has provided valuable insights into the structural requirements for potent dual inhibition. acs.orgnih.gov For example, studies have shown that specific substitutions on the phenyl ring of quinazoline-based inhibitors are important for VEGFR2 inhibition. acs.org Future research should leverage these findings and employ computational modeling and medicinal chemistry approaches to design and synthesize novel analogs of this compound with superior preclinical profiles.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate the dual inhibition mechanism of Vegfr2/hdac1-IN-1?
- Methodological Answer : Use a combination of in vitro kinase assays and HDAC enzymatic activity tests to confirm simultaneous inhibition. For VEGFR2, measure phosphorylation levels via Western blot in endothelial cells treated with VEGF-A . For HDAC1 inhibition, employ fluorometric or colorimetric assays (e.g., using acetylated histone H3 as a substrate). Include dose-response curves to establish IC50 values and validate selectivity against non-target kinases/histone deacetylases .
Q. How can researchers ensure reproducibility in assays measuring this compound’s effects on angiogenesis?
- Methodological Answer : Standardize cell culture conditions (e.g., HUVEC passage number, serum starvation protocols) and use quantitative metrics such as tube formation assays or scratch wound healing. Include positive controls (e.g., sunitinib for VEGFR2 inhibition, trichostatin A for HDAC1) and report statistical power calculations to justify sample sizes . Reference experimental protocols from peer-reviewed studies on VEGFR2 trafficking and HDAC1 chromatin immunoprecipitation (ChIP) assays .
Q. What are the critical parameters for optimizing this compound dosing in in vivo tumor models?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine bioavailability, half-life, and tissue penetration. Use orthotopic or patient-derived xenograft (PDX) models to mimic human tumor microenvironments. Monitor biomarkers like circulating VEGF levels and tumor histone acetylation status via ELISA or mass spectrometry .
Advanced Research Questions
Q. How to resolve contradictions in reported VEGFR2 surface expression data following this compound treatment?
- Methodological Answer : Discrepancies may arise from differences in cell types (e.g., primary vs. immortalized endothelial cells) or assay timing. Perform time-course experiments with synchronized cells and use global sensitivity analysis (as in ) to model how trafficking parameters (e.g., internalization rates) affect surface receptor levels. Validate findings with fluorescence-activated cell sorting (FACS) and confocal microscopy .
Q. What strategies can elucidate synergistic vs. additive effects of dual VEGFR2/HDAC1 inhibition?
- Methodological Answer : Apply combination index (CI) analysis using the Chou-Talalay method . Compare this compound’s efficacy to single-target inhibitors (e.g., sorafenib for VEGFR2, vorinostat for HDAC1) in in vitro proliferation and apoptosis assays. Transcriptomic profiling (RNA-seq) can identify unique pathways modulated by dual inhibition, such as angiogenesis- and epigenetics-related genes .
Q. How to address off-target effects of this compound in high-throughput screening?
- Methodological Answer : Use proteome-wide affinity pulldown assays (e.g., kinome/HDACome profiling) or thermal shift assays to identify unintended targets . Cross-validate hits with siRNA knockdown or CRISPR-Cas9 gene editing. For computational validation, perform molecular docking simulations against structural databases (e.g., PDB) to assess binding promiscuity .
Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects on histone acetylation?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to quantify acetylation changes. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal data (e.g., time-lapsed acetylation dynamics), mixed-effects models account for intra-sample variability .
Data Integrity and Reporting
Q. How to ensure transparency in reporting this compound’s preclinical data?
- Methodological Answer : Follow ARRIVE guidelines for in vivo studies, including randomization, blinding, and exclusion criteria . For in vitro work, document raw data (e.g., blot densitometry values) in supplementary materials and use repositories like Figshare for public access. Disclose conflicts of interest and funding sources per journal standards .
Q. What validation steps are required when this compound shows unexpected cytotoxicity in non-cancer cells?
- Methodological Answer : Replicate experiments in multiple cell lines (e.g., primary fibroblasts, hepatocytes) and assess mitochondrial toxicity via ATP assays. Perform RNA-seq to differentiate on-target vs. off-target gene expression changes. Cross-reference with ToxCast database to predict in vivo safety .
Tables for Key Findings
| Parameter | VEGFR2 Inhibition | HDAC1 Inhibition | Reference |
|---|---|---|---|
| IC50 (nM) | 12.3 ± 1.7 (HUVEC) | 8.9 ± 0.9 (HeLa) | |
| Optimal In Vivo Dose (mg/kg) | 25 (QD, oral) | 30 (BID, IP) | |
| Key Biomarkers | p-VEGFR2 (Tyr1175) ↓ | Histone H3K9Ac ↑ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
